Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI)
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Overview
Description
Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI) is a silicon-based organic compound. Silicon organic compounds are widely used as intermediates in various syntheses and as target substances in industrial chemistry. This particular compound features a bicyclo[4.2.0]octa-1,3,5-triene structure, which is a bicyclic system with unique chemical properties.
Preparation Methods
The synthesis of Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI) typically involves a multi-step process. One common synthetic route starts with benzocyclobutene and (2-bromo-vinyl)-benzene. The reaction proceeds through a Grignard reaction, where (2-bromo-vinyl)-benzene is reacted with magnesium to form a Grignard reagent. This reagent is then reacted with dimethyldichlorosilane to form the desired product .
Chemical Reactions Analysis
Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the ethoxy groups can be replaced by other nucleophiles.
Scientific Research Applications
Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various silicon-based compounds.
Biology: The compound can be used to modify surfaces for biological applications, such as creating bio-compatible coatings.
Mechanism of Action
The mechanism of action of Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI) involves its ability to form stable complexes with various substrates. The bicyclo[4.2.0]octa-1,3,5-triene structure allows for unique interactions with other molecules, facilitating reactions such as polymerization and crosslinking. The ethoxy groups can be hydrolyzed to form silanol groups, which can further react to form siloxane bonds, enhancing the compound’s ability to form stable networks .
Comparison with Similar Compounds
Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI) can be compared with other similar compounds, such as:
Bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl-((E)-styryl)-silane: This compound has a similar bicyclic structure but different substituents, leading to different chemical properties and applications.
Divinylsiloxane bis-benzocyclobutene (DVS-BCB): This compound is used in the electronics industry for its excellent thermal and mechanical properties.
These comparisons highlight the unique properties of Silane, (2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)triethoxy-, (E)-(9CI), particularly its ability to form stable networks and its versatility in various applications.
Properties
Molecular Formula |
C16H24O3Si |
---|---|
Molecular Weight |
292.44 g/mol |
IUPAC Name |
[(E)-2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)ethenyl]-triethoxysilane |
InChI |
InChI=1S/C16H24O3Si/c1-4-17-20(18-5-2,19-6-3)12-11-14-7-8-15-9-10-16(15)13-14/h7-8,11-13H,4-6,9-10H2,1-3H3/b12-11+ |
InChI Key |
ACGHDHBFJDZRFF-VAWYXSNFSA-N |
Isomeric SMILES |
CCO[Si](/C=C/C1=CC2=C(CC2)C=C1)(OCC)OCC |
Canonical SMILES |
CCO[Si](C=CC1=CC2=C(CC2)C=C1)(OCC)OCC |
Origin of Product |
United States |
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